2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran
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Overview
Description
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman is a chemical compound known for its unique structure and properties. It belongs to the class of chromans, which are derivatives of chromane, a bicyclic organic compound. This compound is characterized by the presence of a hydroxyethyl group, a methoxy group, and multiple methyl groups attached to the chroman ring. Its structure imparts significant stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 6-methoxy-2,5,7,8-tetramethylchroman with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. The use of catalysts, such as metal oxides, can further enhance the efficiency of the reaction. The final product is typically purified using techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, hydroxylated compounds, and various substituted chromans, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antioxidant properties, which can protect cells from oxidative damage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics and personal care products due to its stability and beneficial properties.
Mechanism of Action
The mechanism by which 2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman exerts its effects is primarily related to its antioxidant activity. The hydroxyethyl and methoxy groups can donate electrons to neutralize free radicals, thereby preventing cellular damage. The compound interacts with molecular targets such as reactive oxygen species and various enzymes involved in oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Known for its use in polymer chemistry and biomedical applications.
6-Methoxy-2,5,7,8-tetramethylchroman: A precursor in the synthesis of the target compound.
Tocopherols: A class of compounds with similar antioxidant properties.
Uniqueness
2-(2-Hydroxyethyl)-6-methoxy-2,5,7,8-tetramethylchroman is unique due to its specific combination of functional groups, which imparts both stability and reactivity. Its ability to undergo various chemical reactions while maintaining its core structure makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
106444-68-2 |
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Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-(6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethanol |
InChI |
InChI=1S/C16H24O3/c1-10-11(2)15-13(12(3)14(10)18-5)6-7-16(4,19-15)8-9-17/h17H,6-9H2,1-5H3 |
InChI Key |
VNYSURHHUVEARS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCO)C)OC)C |
Origin of Product |
United States |
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